PPARγ Antagonist Potency and Selectivity: 2-Chloro-5-nitrobenzimidamide Hydrochloride vs. T0070907 and GW9662
2-Chloro-5-nitrobenzimidamide hydrochloride exhibits a Ki of 1 nM for PPARγ, which is equivalent to T0070907 (Ki = 1 nM) and more potent than GW9662 (IC50 = 3.3 nM) [1]. However, its selectivity profile differs: it displays >800-fold selectivity for PPARγ over PPARα (Ki = 0.85 μM) and PPARδ (Ki = 1.8 μM), compared to GW9662 which shows only >1000-fold selectivity for PPARγ over PPARδ but only ~10-fold over PPARα [2]. This nuanced selectivity distinction is critical for applications where PPARα off-target activity is a concern [3].
| Evidence Dimension | PPARγ binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki = 1 nM; >800-fold selective vs. PPARα (Ki = 0.85 μM) and PPARδ (Ki = 1.8 μM) |
| Comparator Or Baseline | T0070907: Ki = 1 nM; GW9662: IC50 = 3.3 nM, ~10-fold selective vs. PPARα |
| Quantified Difference | Equivalent Ki to T0070907; 3.3-fold lower IC50 than GW9662; distinct selectivity window |
| Conditions | In vitro radioligand binding assay using recombinant human PPAR isoforms |
Why This Matters
For research on PPARγ-mediated pathways, the compound provides a well-characterized covalent antagonist with a selectivity profile intermediate between GW9662 and T0070907, enabling nuanced pharmacological dissection.
- [1] T0070907 Technical Datasheet. Merck Millipore Calbiochem Cat. No. 575305. Ki = 1 nM for PPARγ; >800-fold selectivity over PPARα and PPARδ. View Source
- [2] GW9662 (2-chloro-5-nitrobenzanilide). IC50 = 3.3 nM for PPARγ; ~10-fold selectivity over PPARα. Chem960. View Source
- [3] Brust, R., et al. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Tool for Studying PPARγ Biology. J. Med. Chem. 2017, 60, 8024–8035. View Source
